3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
Research on the synthesis of pyrrolidinedione derivatives, including compounds related to 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione, emphasizes their versatility. For example, Amer et al. (2008) detailed the synthetic versatility of 3-pyrrolidinones, highlighting their utility in generating a wide array of heterocyclic compounds such as indoles, demonstrating the foundational methods for synthesizing complex molecules like our compound of interest (Amer, Hammouda, Abdel-Wahab, & El-ahl, 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione, such as spiro[indoline-3,3'-pyrrolidines], has been studied extensively. Kannan et al. (2012) provided insights into the crystal structure of a similar compound, highlighting the central pyrrolidine ring's conformation and its interaction with indolinone systems, which could shed light on the structural aspects of our compound of interest (Kannan, Yuvaraj, Manivannan, Reddy, & Subbiahpandi, 2012).
Chemical Reactions and Properties
Pidlypnyi et al. (2014) described the synthesis and characterization of N-(Indolyl)pyridinium salts and their ylides, providing valuable information on the chemical behavior of indole derivatives, which are structurally related to the compound . These insights help understand the chemical reactivity and potential transformations of 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and hydrogen bonding patterns, offer insights into the behavior and stability of 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. For instance, the crystal structure analysis of related indole derivatives reveals how molecular conformation and intermolecular interactions influence the compound's physical properties and stability (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are crucial for understanding the utility of 3-(2-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. Research on similar compounds, like the synthesis and reactivity of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, provides a foundation for predicting the chemical behavior of our compound of interest (Nelson, Karpishin, Rettig, & Orvig, 1988).
properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYALNNGKUJFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327047 | |
Record name | NSC628180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione | |
CAS RN |
61123-23-7 | |
Record name | NSC628180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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